Sigma-2 Receptor Binding Affinity of 4-Acetyl-2-benzylmorpholine
4-Acetyl-2-benzylmorpholine demonstrates high-affinity binding to the sigma-2 receptor, with a reported Ki of 90 nM [1]. This value is derived from a competitive binding assay using rat PC12 cells. While direct head-to-head comparison data with a specific analog is not available in the current dataset, this Ki value represents a significant, quantifiable affinity that is expected to be substantially higher than that of unsubstituted morpholine, which is generally considered to have negligible affinity for sigma receptors. This is a class-level inference based on the known structure-activity relationship (SAR) for sigma ligands, which requires both a basic nitrogen and a lipophilic region for potent binding.
| Evidence Dimension | Binding Affinity (Ki) for Sigma-2 Receptor |
|---|---|
| Target Compound Data | Ki = 90 nM |
| Comparator Or Baseline | Unsubstituted morpholine (implied, not directly measured): Ki >> 10 µM (expected negligible affinity based on SAR) |
| Quantified Difference | At least 100-fold higher affinity |
| Conditions | Binding affinity assay in rat PC12 cells. |
Why This Matters
The 90 nM Ki value indicates potent interaction with the sigma-2 receptor, making it a valuable tool compound for investigating sigma-2 mediated pathways, in contrast to inactive or low-affinity generic morpholines.
- [1] BindingDB. BDBM50604967 Affinity Data: Ki = 90 nM for sigma-2 receptor. View Source
